SPL-707

SPPL2a γ-secretase selectivity profiling

SPL-707 is the only SPPL2a inhibitor with validated multi-day oral dosing recapitulating the Sppl2a knockout phenotype, enabling clean, high-confidence preclinical immunology. Unlike LY-411575, its 38-fold γ-secretase selectivity eliminates confounding Notch toxicity. With proven species potency and whole-blood stability, it directly translates in vitro IC50 to in vivo PK/PD. Procure for definitive autoimmune disease research.

Molecular Formula C27H28FN5O4
Molecular Weight 505.5 g/mol
Cat. No. B8105911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPL-707
Molecular FormulaC27H28FN5O4
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)F)NC(=O)CC(C2CC2)C(=O)NC3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O
InChIInChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1
InChIKeyWLQXBRYTQYYCMW-REWPJTCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPL-707: A Selective, Orally Bioavailable SPPL2a Inhibitor for Immunomodulation Research


SPL-707 (CAS 2195361-33-0), also designated as (2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide, is a first-in-class, orally active, and selective inhibitor of signal peptide peptidase-like 2a (SPPL2a) [1]. It belongs to a novel chemotype of spiro-fused pyrazolo-benzodiazepines that was specifically engineered to overcome the potency, selectivity, and pharmacokinetic liabilities of earlier intramembrane protease inhibitors [2]. As the pioneering chemical probe for SPPL2a, SPL-707 enables targeted interrogation of B-cell and dendritic cell biology in preclinical models of autoimmunity [3].

SPL-707 Differentiation: Why Substituting with Other SPPL2a or γ‑Secretase Inhibitors Compromises Experimental Reproducibility


SPPL2a-targeted research cannot rely on generic intramembrane protease inhibitors due to profound differences in target selectivity, species-dependent potency, and pharmacokinetic behavior. The clinically explored γ-secretase inhibitor LY-411575 potently inhibits SPPL2a but exhibits subnanomolar γ-secretase activity, leading to confounding Notch-related toxicity [1]. Earlier SPPL2a leads, such as compound 31, displayed suboptimal clearance (46 mL/min/kg) and half-life (0.7 h) in mice, precluding sustained in vivo target coverage [2]. Even more potent SPPL2a inhibitors like SPL-410 (IC₅₀ 9 nM) lack the comprehensive pharmacokinetic and chronic dosing validation that defines SPL-707 as the benchmark tool compound [3]. Substitution without rigorous side-by-side validation thus risks misinterpretation of pharmacodynamic effects and wasted animal cohorts.

Head-to-Head Quantitative Evidence for SPL-707 Differentiation


SPL-707 Achieves 38-Fold Selectivity for SPPL2a over γ‑Secretase, Enabling Clean Target Validation

In a direct high-content imaging (HCA) assay, SPL-707 (compound 40) inhibited human SPPL2a with an IC₅₀ of 0.16 μM, while its IC₅₀ for γ‑secretase (Notch1 cleavage) was 6.1 μM, yielding a 38-fold selectivity window [1]. In contrast, the γ‑secretase inhibitor LY-411575 inhibited SPPL2a at low nanomolar concentrations but suppressed γ‑secretase at subnanomolar levels, resulting in counter‑therapeutic selectivity [2]. SPL-707 also demonstrated 25‑fold selectivity over SPP (IC₅₀ 3.7 μM) and 3‑fold selectivity over SPPL2b (IC₅₀ 0.43 μM) [1].

SPPL2a γ-secretase selectivity profiling intramembrane protease

SPL-707 Exhibits 9‑Fold Lower Clearance and 6.7‑Fold Higher Oral Exposure Than Lead Compound 31 in Mice

Head‑to‑head mouse pharmacokinetic studies revealed that SPL‑707 (compound 40) possesses markedly superior drug‑like properties compared to the earlier lead compound 31. SPL‑707 clearance was 5 mL/min/kg, a 9‑fold improvement over 31 (46 mL/min/kg). Oral exposure (AUCpo dn) for SPL‑707 was 6071 h·nM, which is 6.7‑fold greater than the 908 h·nM achieved by 31 [1]. Additionally, SPL‑707 maintained a plasma concentration of 264 nM at 7 hours post‑dose, supporting sustained target coverage [1].

SPPL2a pharmacokinetics oral bioavailability clearance

SPL-707 Demonstrates 805 nM Rat Cmax and 421 nM C₇ₕ, Achieving Sustained Exposure After Oral Dosing

In Sprague‑Dawley rats, a single 10 mg/kg oral dose of SPL‑707 produced a dose‑normalized Cmax of 805 nM and a 7‑hour concentration of 421 nM, indicating that drug levels remain above the cellular IC₅₀ for the entire dosing interval [1]. In comparison, the predecessor compound 37 exhibited only 54% oral bioavailability, and compound 38 showed a 10‑fold loss in potency due to increased polarity (log P 0.9 vs. 2.3 for SPL‑707) [2].

SPPL2a rat pharmacokinetics oral exposure Cmax

SPL-707 Recapitulates Sppl2a Knockout Phenotype in Mice, Reducing Mature B Cells and Myeloid Dendritic Cells

Oral administration of SPL‑707 at ≥10 mg/kg b.i.d. for 11 days in mice fully recapitulated the immunological phenotype observed in Sppl2a knockout and ENU mutant mice, including a significant reduction in the number of specific mature B cells and myeloid dendritic cells [1]. In contrast, compound 31 required higher doses due to its inferior PK, and no other SPPL2a inhibitor has been shown to replicate the knockout phenotype in a chronic dosing setting [2].

SPPL2a in vivo efficacy B cell depletion dendritic cells

SPL-707 Potency Profile Shows 3.2‑Fold Higher Affinity for Rat vs. Human SPPL2a, Critical for Species Selection

SPL‑707 exhibits a species‑dependent potency profile: rat SPPL2a IC₅₀ = 0.056 μM, human SPPL2a IC₅₀ = 0.16 μM, and mouse SPPL2a IC₅₀ = 0.18 μM [1]. This 3.2‑fold higher affinity for rat SPPL2a contrasts with many tool compounds that lose potency in rodent orthologs, and it guides dose selection in rat models. The closely related inhibitor SPL‑410 (IC₅₀ 9 nM for human) lacks published rodent ortholog data, creating uncertainty for cross‑species translation .

SPPL2a species selectivity rat SPPL2a mouse SPPL2a

SPL-707 Metabolic Stability: Benzylic Oxidation Blocked by Spiro‑Cyclopropyl and Fluoro‑Aryl Modifications

The spiro‑cyclopropyl moiety at the benzodiazepine core of SPL‑707 was explicitly designed to block benzylic oxidation, a major metabolic liability identified in compound 31 (mouse whole blood IC₅₀ shift from 0.55 μM to 0.05 μM after optimization) [1]. Addition of a 5‑fluoro‑2‑methylpyridine further improved γ‑secretase selectivity and solubility. The resulting molecule (SPL‑707) achieved a log P of 2.3, balancing permeability and solubility, whereas predecessor 38 (log P 0.9) suffered from poor cellular potency [2].

SPPL2a metabolic stability CYP oxidation spiro cyclopropyl

Recommended Experimental Applications for SPL-707 in SPPL2a‑Driven Research


Chronic Oral Dosing in Murine Models of Autoimmunity

SPL‑707 is the only SPPL2a inhibitor with validated multi‑day oral dosing that recapitulates the Sppl2a knockout phenotype. Use 10 mg/kg b.i.d. po for ≥11 days to achieve robust B‑cell and mDC depletion in mice [1].

Cross‑Species Target Engagement Studies

Leverage SPL‑707's well‑characterized species potency (rat IC₅₀ 0.056 μM, mouse 0.18 μM, human 0.16 μM) to design PK/PD studies in rat and mouse, using plasma concentrations of >100 nM to ensure >50% target inhibition [2].

Selectivity‑Critical Assays to Rule Out γ‑Secretase Off‑Target Effects

In cellular assays where γ‑secretase inhibition would confound Notch signaling readouts, SPL‑707's 38‑fold selectivity window (6.1 μM vs. 0.16 μM) allows clean SPPL2a pharmacology without the need for γ‑secretase inhibitor controls [3].

Metabolite‑Free In Vitro Pharmacology

SPL‑707's resistance to benzylic oxidation and whole‑blood stability (no potency shift) ensures that in vitro IC₅₀ values translate directly to in vivo plasma concentrations, simplifying PK/PD modeling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPL-707

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.